molecular formula C24H27N3O2 B2966562 2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide CAS No. 1049443-08-4

2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B2966562
CAS No.: 1049443-08-4
M. Wt: 389.499
InChI Key: VKBUTVFREBVHQT-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a synthetic organic compound designed for research applications. It features a naphthalene group linked to a phenylpiperazine moiety via an acetamide chain. The phenylpiperazine group is a common feature in compounds that are biologically active, particularly in central nervous system (CNS) research, where it is associated with interactions involving neurotransmitter systems such as serotonin and dopamine . Compounds with similar naphthalene-acetamide structures have been investigated for their potential pharmacological profiles. For instance, recent research on analogs with a naphthalene-oxy-acetamide structure has identified potent activity as TRPM4 inhibitors, showing promise in preclinical studies for the treatment of prostate cancer . Other structurally related molecules containing acetamide groups have been evaluated for their anticonvulsant properties in animal models of epilepsy . This combination of structural features makes this compound a compound of interest in several fields of scientific inquiry, including medicinal chemistry and pharmacology, for the development of new therapeutic agents. This product is sold for non-human research only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-24(19-29-23-11-10-20-6-4-5-7-21(20)18-23)25-12-13-26-14-16-27(17-15-26)22-8-2-1-3-9-22/h1-11,18H,12-17,19H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBUTVFREBVHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a complex organic compound notable for its structural components, which include a naphthalene ring, a phenylpiperazine moiety, and an acetamide group. This unique structure enables the compound to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight389.5 g/mol
CAS Number1049443-08-4
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of various receptors and enzymes, leading to therapeutic effects such as:

  • Anticonvulsant Activity : Research indicates that derivatives of phenylpiperazine, including this compound, have shown protective effects in animal models against seizures, particularly in the maximal electroshock (MES) test. The efficacy was observed at varying doses, with higher lipophilicity correlating to delayed but prolonged anticonvulsant action .
  • Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms involving cell membrane disruption and interference with metabolic pathways.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study synthesized several N-phenyl derivatives, including those related to this compound, and evaluated their anticonvulsant properties in animal models. Results indicated a significant protective effect against seizures at specific dosages, highlighting the potential for developing new antiepileptic drugs based on this scaffold .
  • Antioxidant Activity : In another investigation, compounds derived from naphthalenes were assessed for their antioxidant properties using the ABTS assay. The findings suggested that modifications to the naphthalene structure could enhance antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition : Piperazine derivatives, including those similar to this compound, have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other related compounds.

CompoundAnticonvulsant ActivityAntimicrobial ActivityAntioxidant Activity
This compoundModerateYesModerate
N-(3-(4-phenylpiperazin-1-yl)propyl)acetamideHighNoLow
Other piperazine derivativesVariableYesHigh

Comparison with Similar Compounds

Morpholine-Based Analog

Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

  • Key Differences : Replaces the 4-phenylpiperazine group with a morpholine ring.
  • Biological Activity : Demonstrated cytotoxicity in HeLa cells (IC50: 3.16 µM/mL), comparable to cisplatin (3.32 µM/mL) .
  • Significance : The morpholine group enhances metabolic stability but may reduce receptor selectivity compared to piperazine derivatives.

Triazole-Modified Acetamides

Compounds : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a, 6b, 6c)

  • Key Differences : Incorporates a triazole ring and naphthalen-1-yloxy group instead of naphthalen-2-yloxy.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, yielding compounds with variable substituents (e.g., nitro groups on phenyl rings) .
  • Significance : Structural diversity in the triazole series allows for tuning of electronic properties but lacks reported cytotoxicity data for direct comparison.

4-Methoxyphenyl Derivatives

Compound : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a)

  • Key Differences : Substitutes 4-phenylpiperazine with a 4-methoxyphenyl ethyl group.
  • Biological Activity: Exhibited inhibitory activity (IC50: 69 µM) against protein tyrosine phosphatase 1B (PTP1B), outperforming analogs with nitro or phenoxy groups (3b: IC50 = 87 µM; 3c: IC50 = 74 µM) .
  • Significance : Methoxy groups enhance electron-donating effects, improving enzyme inhibition.

Piperazine Sulfonyl Derivatives

Compound : 2-(Naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897621-81-7)

  • Key Differences : Incorporates a sulfonyl bridge between the piperazine and ethyl chain.
  • Molecular Weight : 437.6 g/mol (vs. 403.5 g/mol for the target compound) .

Structural-Activity Relationship (SAR) Analysis

Impact of Heterocyclic Substituents

  • Piperazine vs. Morpholine : Piperazine derivatives (e.g., target compound) may exhibit enhanced receptor affinity due to nitrogen-rich pharmacophores, while morpholine analogs prioritize metabolic stability .
  • Sulfonyl vs. Ethyl Linkers : Sulfonyl groups (e.g., CAS 897621-81-7) introduce steric bulk and polarity, which may reduce cell permeability compared to simpler ethyl chains .

Substituent Position on Naphthalene

  • Naphthalen-2-yloxy vs. Naphthalen-1-yloxy : The 2-position (target compound) may optimize steric interactions with hydrophobic enzyme pockets, whereas 1-substituted analogs (e.g., compounds) show uncharacterized bioactivity .

Comparative Data Tables

Table 2: Hypoglycemic Activity of 4-Methoxyphenyl Derivatives (In Vivo)

Compound Blood Sugar Reduction (Sucrose-Loaded Rats) Blood Sugar Reduction (STZ-Induced Diabetic Rats)
3a 25.1% 21.4%
3b 19.8% 17.5%
3c 24.6% 20.6%

Data adapted from .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(naphthalen-2-yloxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Propargylation : React naphthalen-2-ol with propargyl bromide in the presence of K₂CO₃ in DMF to form (prop-2-yn-1-yloxy)naphthalene .

Amide Coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling to attach the 4-phenylpiperazine-ethylamine moiety.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm the presence of acetamide (C=O stretch ~1670 cm⁻¹), naphthyl ether (C-O stretch ~1250 cm⁻¹), and piperazine (N-H bend ~1550 cm⁻¹) .
  • NMR : Assign signals for naphthalene protons (δ 7.2–8.2 ppm), piperazine ethyl chain (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 165–170 ppm in ¹³C) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N) to validate stereochemistry .

Q. What are the primary biological targets of this compound, and how are they identified?

  • Methodological Answer : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors. Experimental approaches include:

  • Radioligand Binding Assays : Screen against 5-HT₁A/₂A and D₂/D₃ receptors using [³H]-8-OH-DPAT or [³H]-spiperone .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with receptor constructs .
  • Docking Studies : Use AutoDock Vina to predict binding poses in receptor active sites (PDB: 7E2Z for 5-HT₁A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for CNS targets?

  • Methodological Answer :

  • Modify Substituents : Replace naphthalen-2-yloxy with substituted aryl groups (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration .
  • Alkyl Chain Variation : Test ethyl vs. propyl spacers between piperazine and acetamide to balance lipophilicity and solubility (logP calculated via MarvinSketch) .
  • In Silico Screening : Apply QSAR models (e.g., Random Forest) to predict affinity changes based on Hammett constants of substituents .

Q. What computational strategies are effective in predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify overlap with adrenergic or histamine receptors .
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (CHARMM36 force field) to assess membrane permeability .
  • Machine Learning : Train models on ChEMBL data to flag potential hERG channel inhibition (e.g., using DeepChem) .

Q. How should contradictory biochemical assay data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Assay Replication : Repeat experiments in triplicate across independent labs using standardized protocols (e.g., ATP-lite for cytotoxicity) .
  • Orthogonal Validation : Cross-check receptor binding with functional assays (e.g., FLIPR for calcium flux) .
  • Meta-Analysis : Apply ANOVA to identify batch effects (e.g., cell passage number, solvent DMSO concentration) .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?

  • Methodological Answer :

  • Rodent PK Studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma at 0.5–24 h for LC-MS/MS analysis. Calculate AUC, t₁/₂, and bioavailability .
  • Behavioral Models : Test anxiolytic effects in elevated plus-maze (dose range: 1–30 mg/kg) .
  • Microdialysis : Monitor extracellular dopamine in nucleus accumbens using HPLC-ECD .

Q. How can researchers mitigate toxicity risks during preclinical development?

  • Methodological Answer :

  • AMES Test : Screen for mutagenicity in TA98/TA100 strains (±S9 metabolic activation) .
  • hERG Patch Clamp : Assess cardiac risk using HEK293 cells expressing hERG channels (IC₅₀ threshold: >10 μM) .
  • Hepatocyte Assays : Measure ALT/AST release in primary human hepatocytes after 72-h exposure .

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